N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-12(22-25-10)18-14(24)9-26-15-6-5-13-19-20-16(23(13)21-15)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTOBJZJCFAUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their coupling through various organic reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules based on structural motifs, synthesis pathways, and inferred bioactivities.
Triazolopyridine Derivatives
Example Compound : N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 2034349-45-4)
- Key Similarities :
- Both compounds feature a triazole-fused pyridine/pyridazine core.
- Both incorporate acetamide and sulfur-containing linkages.
- The 1,2,4-oxadiazole substituent in the comparator may confer distinct metabolic stability compared to the 1,2-oxazole group in the target compound.
Triazole-Thioacetamide Derivatives
Example Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide
- Key Similarities: Both compounds utilize a triazole-thioacetamide backbone.
- Key Differences :
- The comparator substitutes the pyridinyl group with a furan ring, reducing aromaticity and possibly bioavailability.
- Anti-exudative activity (observed in rat models for the comparator) suggests applications in inflammation, whereas the target compound’s pyridazine core may target kinases or nucleic acids .
N-Substituted Triazole Acetamides
Example Compound : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Key Similarities :
- Shared triazole-thioacetamide substructure.
- Both include aryl/heteroaryl substituents (pyridinyl vs. phenyl-pyrazole).
- Key Differences :
- The phenyl-pyrazole group in the comparator enhances hydrophobic interactions, whereas the pyridinyl group in the target compound may improve solubility.
- Synthesis pathways differ: the comparator employs alkylation of α-chloroacetamides, while the target compound’s synthesis likely involves coupling of pre-formed heterocycles .
Structural and Functional Data Table
Research Findings and Implications
- Structural Insights: NMR studies of related triazole derivatives (e.g., compounds 1 and 7 in ) reveal that minor substituent changes significantly alter chemical shifts in specific regions (e.g., positions 29–44), suggesting that the pyridinyl and oxazole groups in the target compound may modulate electronic environments critical for binding .
- Lumping Strategy Relevance : Compounds with triazole-acetamide scaffolds (e.g., ) may be grouped for studying shared physicochemical behaviors, such as solubility or metabolic stability, despite divergent substituents .
- Unmet Data Needs : Physical properties (e.g., melting point, solubility) and in vitro/in vivo bioactivity data for the target compound remain uncharacterized in the available literature, highlighting gaps for future research.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on current research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An isoxazole ring
- A pyridine ring
- A triazolopyridazine moiety
These structural elements contribute to its diverse biological activities, making it a subject of interest in drug discovery efforts.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, the triazolopyridazine derivatives have shown efficacy against various pathogens, including Cryptosporidium parvum, with an effective concentration (EC50) of 0.17 μM for some analogs . This suggests that the compound may also possess similar activities.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. The interaction of the compound with specific molecular targets involved in cancer cell signaling pathways is a focal point of ongoing research. For example, modifications to the triazolopyridazine head group have been shown to enhance potency against cancer cell lines while minimizing cardiotoxicity associated with hERG channel inhibition .
The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor signaling pathways. The precise molecular targets are still under investigation but are believed to involve key enzymes in metabolic pathways related to disease processes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that variations in the heteroaryl head group significantly impact potency against Cryptosporidium and other pathogens. For example:
| Compound | EC50 (μM) | Comments |
|---|---|---|
| SLU-2633 | 0.17 | Potent against C. parvum |
| Analog 1 | 2.1 | Modestly potent but effective in vivo |
| Analog 2a | <0.01 | Significantly more potent than predecessors |
These findings highlight the importance of structural modifications in enhancing therapeutic efficacy while reducing side effects .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazolopyridazine derivatives against Cryptosporidium parvum. The most potent derivative exhibited an EC50 of 0.17 μM and demonstrated efficacy in multiple in vivo models including mouse and calf infection models . This underscores the potential application of N-(5-methyl-1,2-oxazol-3-y)-2-{[3-(pyridin-2-y)-[1,2,4]triazolo[4,3-b]pyridazin-6-y]sulfanyl}acetamide as a therapeutic agent for treating infections caused by this pathogen.
Cancer Research Insights
In another study focusing on cancer treatments, derivatives of similar compounds were tested for their ability to inhibit specific cancer cell lines. The modifications made to the triazolopyridazine core showed promising results in enhancing anticancer activity while limiting cardiotoxic effects typically associated with other treatments .
Q & A
Q. What are the established synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The compound can be synthesized via alkylation of α-chloroacetamides with thiol-containing heterocycles (e.g., triazolo-pyridazine derivatives) in the presence of a base such as KOH. A universal method for analogous compounds involves coupling N-aryl/heteroaryl acetamide precursors with sulfanyl-functionalized triazolopyridazines under controlled conditions. Structural confirmation is achieved via ¹H NMR, IR, LC-MS, and elemental analysis .
Q. How is the structural identity of this compound validated experimentally?
Key techniques include:
- ¹H NMR : Confirms proton environments (e.g., oxazole methyl groups, pyridyl protons).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching in acetamide).
- LC-MS : Verifies molecular ion peaks and purity.
- Elemental analysis : Validates C, H, N, S composition against theoretical values .
Q. What structural features influence its potential biological activity?
The triazolo-pyridazine core and pyridyl substituent enable π-π stacking and hydrogen bonding with biological targets. The sulfanyl linker enhances solubility and flexibility, while the oxazole ring contributes to metabolic stability. These features are critical for interactions with enzymes or receptors in computational docking studies .
Q. What preliminary biological screening methods are recommended?
Use in silico tools like the PASS program to predict activity spectra (e.g., kinase inhibition, antimicrobial potential). Follow with in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate predictions .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, base stoichiometry). For example, using 3-picoline or 3,5-lutidine as a base improves coupling efficiency in analogous triazolopyridazine syntheses . Flow chemistry approaches (e.g., continuous-flow reactors) may enhance reproducibility and scalability .
Q. How to resolve contradictions between elemental analysis and spectral data?
Discrepancies may arise from residual solvents or incomplete purification. Use complementary techniques:
- TGA/DSC : Assess thermal stability and solvent retention.
- High-resolution MS : Confirm exact mass.
- X-ray crystallography : Resolve ambiguities in molecular geometry (if crystals are obtainable) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Q. How to assess stability under physiological conditions?
Conduct accelerated degradation studies :
- pH stability : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC.
- Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways.
- Light/heat stability : Use ICH guidelines for forced degradation .
Q. What computational methods predict target binding modes?
Q. How to design in vivo efficacy studies for anti-inflammatory potential?
Use a rat carrageenan-induced paw edema model :
- Administer the compound at 10–50 mg/kg (oral/IP).
- Measure edema volume at 1–6 hr intervals.
- Compare to positive controls (e.g., indomethacin).
- Correlate results with in vitro COX-2 inhibition data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
